
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is a chemical compound with the CAS Number: 565466-26-4 . It has a molecular weight of 352.46 . The compound is stored in a sealed, dry environment at room temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-isopropylacetamide . The InChI code is 1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.46 . It is a solid substance and is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Biological Importance
Research into compounds with similar structural characteristics, such as 2-(thio)ureabenzothiazoles and 1,2,4-triazoles, highlights the significant potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, serving as potential therapeutic agents and pharmacophores due to their diverse physicochemical properties. The synthesis and application of such compounds are crucial in drug development, especially in designing molecules with enhanced biological activity and specificity (Rosales-Hernández et al., 2022).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-triazoles, which share a common heterocyclic motif with the compound , have been extensively studied for their antimicrobial and antifungal properties. These studies underscore the potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in contributing to the development of new antimicrobial and antifungal agents. The structure-activity relationship (SAR) insights from such derivatives can guide the synthesis of new compounds with optimized efficacy against specific pathogens (Ohloblina, 2022).
Potential in Neurological Disorders
The exploration of 1,2,4-triazole derivatives and their biological features, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, highlights the versatility of compounds with similar structural frameworks. This diversity suggests potential research avenues for “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in the context of neurological disorders, where modulation of neuroinflammatory pathways and microbial infections plays a significant role in disease progression and therapy (M. V. Ohloblina, 2022).
Insights into Drug Discovery and Development
The synthesis and evaluation of thiophene analogues of known carcinogens present a methodology potentially applicable to “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide.” Such research not only aids in understanding the carcinogenic potential of novel compounds but also contributes to the development of safer therapeutic agents. This approach underscores the importance of evaluating both the therapeutic potential and safety profile of new compounds in the early stages of drug discovery (Ashby et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZPDDNFBJIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
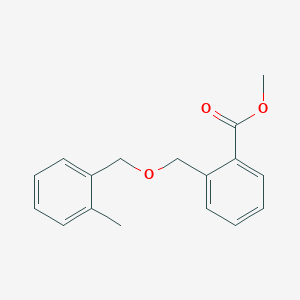
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
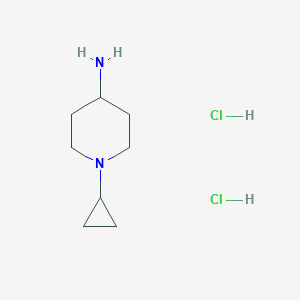



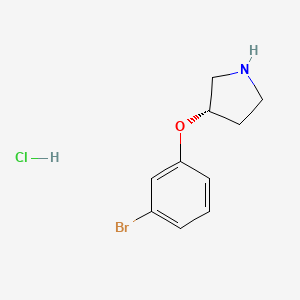
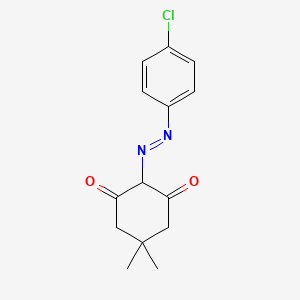
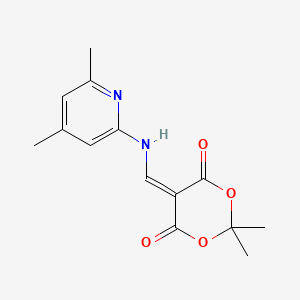
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)